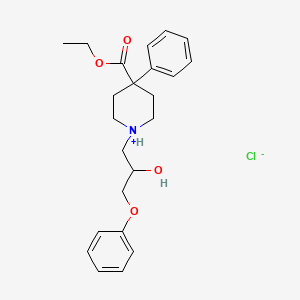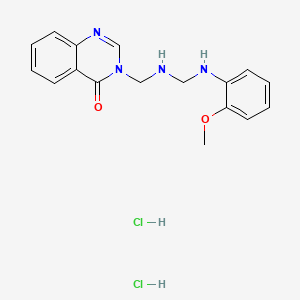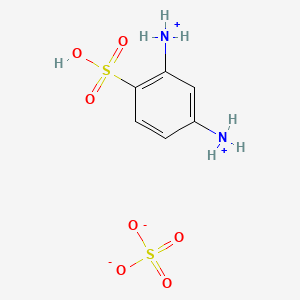
4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride is a synthetic compound known for its potent analgesic properties. It is structurally related to norpethidine derivatives and has been studied for its effectiveness in pain management. This compound is notable for being significantly more potent than both morphine and pethidine, making it a subject of interest in pharmaceutical research .
準備方法
The synthesis of 4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride involves several steps. The general synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced to the piperidine ring through a substitution reaction.
Addition of the Hydroxy-Phenoxypropyl Group: The hydroxy-phenoxypropyl group is added via a nucleophilic substitution reaction.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions .
化学反応の分析
4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups to the piperidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride has several scientific research applications:
Pharmaceutical Research: It is primarily studied for its analgesic properties and potential use in pain management.
Biological Studies: The compound is used in studies to understand its effects on the central nervous system and its interaction with opioid receptors.
Medicinal Chemistry: Researchers explore its structure-activity relationship to design more potent and safer analgesics.
Industrial Applications: It is used in the development of new pain relief medications.
作用機序
The analgesic effects of 4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride are primarily due to its interaction with opioid receptors in the central nervous system. It binds to these receptors, inhibiting the transmission of pain signals. The compound’s high potency is attributed to its strong affinity for these receptors and its ability to cross the blood-brain barrier effectively .
類似化合物との比較
Compared to other analgesic compounds, 4-Ethoxycarbonyl-1-(2-hydroxy-3-phenoxypropyl) 4-phenylpiperidine hydrochloride stands out due to its high potency and lower side effect profile. Similar compounds include:
Morphine: A natural opioid with strong analgesic properties but higher risk of addiction and side effects.
Pethidine: A synthetic opioid with analgesic properties but less potent than the compound .
This compound’s unique structure and pharmacological profile make it a valuable subject of study in the quest for effective pain management solutions.
特性
CAS番号 |
63905-54-4 |
|---|---|
分子式 |
C23H30ClNO4 |
分子量 |
419.9 g/mol |
IUPAC名 |
ethyl 1-(2-hydroxy-3-phenoxypropyl)-4-phenylpiperidin-1-ium-4-carboxylate;chloride |
InChI |
InChI=1S/C23H29NO4.ClH/c1-2-27-22(26)23(19-9-5-3-6-10-19)13-15-24(16-14-23)17-20(25)18-28-21-11-7-4-8-12-21;/h3-12,20,25H,2,13-18H2,1H3;1H |
InChIキー |
YOTISNNICHWTFC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC[NH+](CC1)CC(COC2=CC=CC=C2)O)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)




![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)




![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)


